molecular formula C13H16N2O2 B1517987 2-(2-Ethoxyethoxy)quinolin-6-amine CAS No. 1153152-67-0

2-(2-Ethoxyethoxy)quinolin-6-amine

Cat. No. B1517987
M. Wt: 232.28 g/mol
InChI Key: BBAFBWRQKYFRID-UHFFFAOYSA-N
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Description

“2-(2-Ethoxyethoxy)quinolin-6-amine” is an organic compound with the molecular formula C13H16N2O2 . It is a derivative of quinoline, a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in recent years due to their potential applications in medicinal chemistry . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of “2-(2-Ethoxyethoxy)quinolin-6-amine” consists of a quinoline core with an ethoxyethoxy group attached at the 2-position and an amine group at the 6-position .


Chemical Reactions Analysis

Quinoline derivatives, including “2-(2-Ethoxyethoxy)quinolin-6-amine”, can undergo a variety of chemical reactions. These reactions often involve the functionalization of the quinoline core for biological and pharmaceutical activities .

Scientific Research Applications

Quinoline and its derivatives are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .

  • Pharmaceuticals : Quinoline derivatives are used in the synthesis of various drugs due to their versatile biological activities. They are used in the development of antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory drugs .

  • Organic Synthesis : Quinoline derivatives are used as reagents in organic synthesis. They are used in the synthesis of complex organic molecules .

  • Material Science : Quinoline derivatives are used in the development of new materials. They are used in the synthesis of polymers, dyes, and other materials .

  • Chemical Industry : Quinoline and its derivatives are used in the chemical industry as solvents and catalysts .

  • Agriculture : Some quinoline derivatives are used in the development of pesticides and herbicides .

  • Research : Quinoline derivatives are used in research for the development of new synthetic methods and in the study of reaction mechanisms .

Safety And Hazards

The specific safety and hazards associated with “2-(2-Ethoxyethoxy)quinolin-6-amine” are not explicitly mentioned in the available literature .

Future Directions

The future research directions for “2-(2-Ethoxyethoxy)quinolin-6-amine” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of more efficient synthetic methods .

properties

IUPAC Name

2-(2-ethoxyethoxy)quinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-16-7-8-17-13-6-3-10-9-11(14)4-5-12(10)15-13/h3-6,9H,2,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAFBWRQKYFRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=NC2=C(C=C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyethoxy)quinolin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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